molecular formula C13H8Br2N2 B8030106 1,3-Bis(p-bromophenyl)carbodiimide

1,3-Bis(p-bromophenyl)carbodiimide

Cat. No.: B8030106
M. Wt: 352.02 g/mol
InChI Key: PIMZILIECAOPJI-UHFFFAOYSA-N
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Description

1,3-Bis(p-bromophenyl)carbodiimide is an organic compound with the molecular formula C13H8Br2N2. It is a derivative of carbodiimide, characterized by the presence of two p-bromophenyl groups attached to the central carbodiimide moiety. This compound is known for its applications in organic synthesis and materials science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(p-bromophenyl)carbodiimide can be synthesized through several methods. One common approach involves the reaction of p-bromoaniline with phosgene to form p-bromophenyl isocyanate, which is then treated with another equivalent of p-bromoaniline to yield the desired carbodiimide. The reaction conditions typically involve the use of a base such as triethylamine and an inert solvent like dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(p-bromophenyl)carbodiimide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an inert solvent.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield substituted carbodiimides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1,3-Bis(p-bromophenyl)carbodiimide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a cross-linking agent in biochemical studies.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(p-bromophenyl)carbodiimide involves its ability to act as a carbodiimide reagent, facilitating the formation of covalent bonds between molecules. This is achieved through the nucleophilic attack on the central carbon atom of the carbodiimide group, leading to the formation of stable intermediates and products. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(p-chlorophenyl)carbodiimide
  • 1,3-Bis(p-methoxyphenyl)carbodiimide
  • 1,3-Bis(p-nitrophenyl)carbodiimide

Comparison

1,3-Bis(p-bromophenyl)carbodiimide is unique due to the presence of bromine atoms, which can influence its reactivity and the types of reactions it undergoes. Compared to its chlorinated, methoxylated, and nitrated counterparts, the brominated compound may exhibit different electronic and steric properties, affecting its behavior in various chemical processes.

Properties

InChI

InChI=1S/C13H8Br2N2/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMZILIECAOPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=NC2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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